![molecular formula C6H7N3O2 B163063 n-Methyl-3-nitropyridin-4-amine CAS No. 1633-41-6](/img/structure/B163063.png)
n-Methyl-3-nitropyridin-4-amine
Overview
Description
N-Methyl-3-nitropyridin-4-amine is a chemical compound with the CAS Number: 1633-41-6 . It has a molecular weight of 153.14 .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Molecular Structure Analysis
The molecular formula of n-Methyl-3-nitropyridin-4-amine is C6H7N3O2 . More detailed structural analysis may require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis
Nitropyridines can undergo various reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .It is stored at a specific temperature, which is not specified in the retrieved documents .
Scientific Research Applications
Molecular Simulation Methods
The compound “n-Methyl-3-nitropyridin-4-amine” and its derivatives have been used in molecular simulation methods. These methods were used to describe the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Non-linear Optics
The compound has potential use in non-linear optics. The dipole moments of the guests in the final models were calculated to illustrate this potential use . Materials having nonlinear optical properties are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
Organic Push-Pull Molecules
The compound is an example of organic push-pull molecules containing donor and acceptor groups. In such molecules, a direct intramolecular charge-transfer (ICT) from an electron donor (D) to an acceptor (A) takes place through a system of π-conjugated double bonds resulting in linear and nonlinear optical (NLO) properties in such a D–π–A system .
Incorporation into Layered Inorganic Compounds
The compound can be incorporated as guests into layered inorganic compounds, which might serve as the host carriers . This approach includes the incorporation of the push–pull chromophores into a polymeric matrix as well as the incorporation of these molecules as guests into layered inorganic compounds .
Kinase Inhibition
Although not directly related to “n-Methyl-3-nitropyridin-4-amine”, its structural analogs have shown significant activity on the kinase p70S6Kβ . This suggests that “n-Methyl-3-nitropyridin-4-amine” could potentially be explored for similar applications.
Chemical Synthesis
The compound is commercially available and can be used as a starting material or intermediate in the synthesis of other chemical compounds .
Safety and Hazards
properties
IUPAC Name |
N-methyl-3-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-2-3-8-4-6(5)9(10)11/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOMNWVBOHVZGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339410 | |
Record name | n-methyl-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-3-nitropyridin-4-amine | |
CAS RN |
1633-41-6 | |
Record name | n-methyl-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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